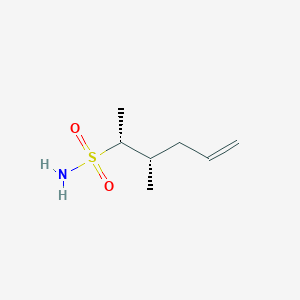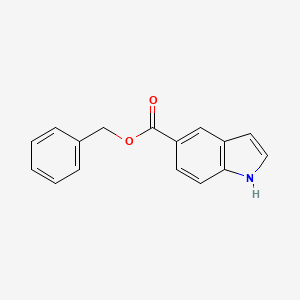
Benzyl 1H-indole-5-carboxylate
Übersicht
Beschreibung
Benzyl 1H-indole-5-carboxylate is a chemical compound with the CAS Number: 136564-69-7 . It has a molecular weight of 251.28 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, including Benzyl 1H-indole-5-carboxylate, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules that play a main role in cell biology . The synthesis of these compounds involves various methods and techniques .Molecular Structure Analysis
The InChI Code for Benzyl 1H-indole-5-carboxylate is1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 . This code provides a specific representation of its molecular structure.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Benzyl 1H-indole-5-carboxylate derivatives have been studied for their antiviral properties. Research indicates that certain indole derivatives exhibit inhibitory activity against influenza A and other viruses . These compounds could potentially be developed into antiviral medications, offering new avenues for treating viral infections.
Anticancer Applications
Indole compounds, including Benzyl 1H-indole-5-carboxylate derivatives, are being explored for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them candidates for further investigation as potential chemotherapeutic agents .
Anti-inflammatory Applications
The anti-inflammatory potential of Benzyl 1H-indole-5-carboxylate derivatives is another area of interest. These compounds may modulate inflammatory pathways, suggesting a role in the treatment of inflammatory diseases .
Antioxidant Applications
Indole derivatives are also recognized for their antioxidant capabilities. By scavenging free radicals, these compounds could contribute to the prevention of oxidative stress-related diseases .
Antimicrobial Applications
The antimicrobial activity of Benzyl 1H-indole-5-carboxylate derivatives has been documented, with studies showing effectiveness against a range of pathogenic bacteria . This positions them as potential candidates for new antibiotic drugs.
Antitubercular Applications
Research has highlighted the antitubercular activity of indole derivatives. Given the global challenge of tuberculosis, these findings are significant and could lead to the development of novel treatments for this infectious disease .
Zukünftige Richtungen
Indole derivatives, including Benzyl 1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly used in the treatment of various disorders in the human body . Future research may focus on the development of novel methods of synthesis and exploring their potential therapeutic applications .
Eigenschaften
IUPAC Name |
benzyl 1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQDGAMZGNGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

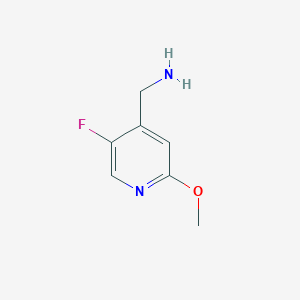

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
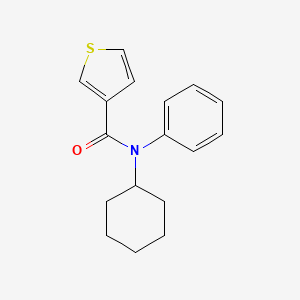
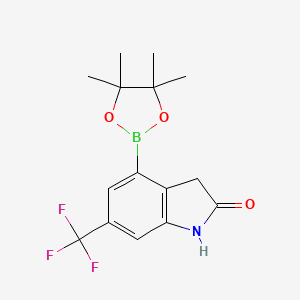
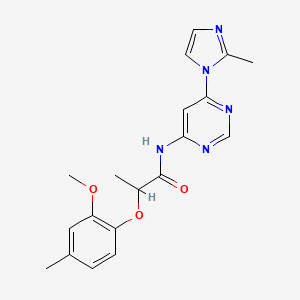
![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)
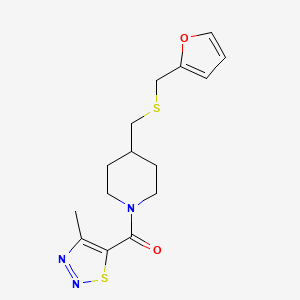
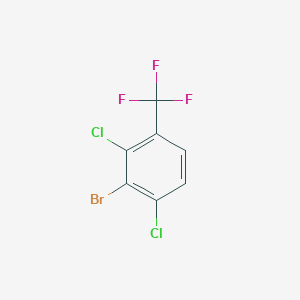
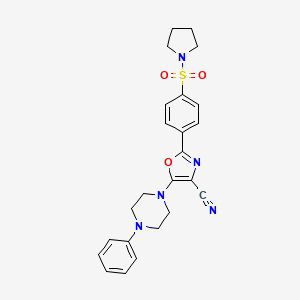
![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
